molecular formula C10H11FN2O3 B1301880 4-(4-Fluoro-2-nitrophenyl)morpholine CAS No. 238418-75-2

4-(4-Fluoro-2-nitrophenyl)morpholine

Cat. No. B1301880
M. Wt: 226.2 g/mol
InChI Key: XEVFYVWDTJTEHQ-UHFFFAOYSA-N
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Description

The compound "4-(4-Fluoro-2-nitrophenyl)morpholine" is a chemical of interest due to its relevance in pharmaceutical synthesis and biological activity. It is related to various intermediates used in the production of active pharmaceutical ingredients, such as Linezolid, which is effective against Gram-positive pathogens . The compound's derivatives have been explored for their potential antibacterial, antioxidant, anti-TB, anti-diabetic properties, and their ability to inhibit specific proteins .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of morpholine with different substituted nitrobenzenes. For instance, the synthesis of a derivative compound involved refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another related compound was synthesized by reacting morpholine with 2,4-difluoronitrobenzene in a microfluidic device, optimizing the process conditions for better yield and selectivity . The synthesis of another derivative involved a series of reactions starting with the reaction of morpholine with 3,4-difluoronitrobenzene, followed by reduction and further functional group transformations .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, NMR, IR, and Mass spectral studies were used to characterize one of the derivatives, and its structure was confirmed by single crystal X-ray diffraction studies, which showed that it belongs to the monoclinic system with specific lattice parameters . The molecular structure of another derivative, a Z-configured isomer, was determined, revealing the dihedral angle between the two benzene rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution, reduction of nitro groups, and condensation reactions. The precursor compound for Linezolid synthesis underwent nitro group reduction with Fe/NH4Cl, followed by reactions with sulfonyl chlorides and chloroformates to yield sulfonamides and carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the functional groups present. The optimization of synthesis conditions in microreactors has shown that the production rate and selectivity can be significantly improved, which is crucial for the large-scale production of pharmaceutical intermediates . The antimicrobial activity of the synthesized compounds was evaluated, and some showed promising activity with MIC values in the low microgram per milliliter range .

Scientific Research Applications

Continuous Synthesis in Microreactors

  • Application : Optimized production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in synthesizing Linezolid, an antibiotic effective against Gram-positive pathogens.
  • Research Insights : Utilized micro- and millireactors for production, achieving high reactant conversions and selectivities. This approach addresses challenges in the prolonged synthesis process, enhancing efficiency and selectivity (Pereira, Santana, & Silva, 2021).

Antimicrobial Activity and Molecular Docking Study

  • Application : Development of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline for antimicrobial purposes.
  • Research Insights : Compounds displayed promising activity against various bacterial strains and fungi, with molecular docking studies predicting high affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).

Nanoparticle-Supported Catalysts

  • Application : Use in hydrogenation reactions of pharmaceutical interest nitroarenes.
  • Research Insights : Demonstrated efficient and selective catalytic activity, with near 100% selectivity to aromatic amines, showcasing potential in pharmaceutical synthesis (Shanmugaraj et al., 2020).

Biological Activity and Crystal Structure

  • Application : Synthesis and analysis of a morpholine derivative for potential use in treating tuberculosis and other microbial infections.
  • Research Insights : Compound showed significant anti-TB activity and superior anti-microbial activity, indicating its potential as a therapeutic agent (Mamatha S.V et al., 2019).

Synthesis of Biologically Active Compounds

  • Application : An important intermediate in the synthesis of compounds with anticancer properties.
  • Research Insights : The synthesis method is highlighted for its potential in creating small molecule anticancer drugs (Wang et al., 2016).

Safety And Hazards

4-(4-Fluoro-2-nitrophenyl)morpholine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-(4-fluoro-2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFYVWDTJTEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372055
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-nitrophenyl)morpholine

CAS RN

238418-75-2
Record name 4-(4-fluoro-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Pereira, HS Santana, JL Silva Jr - Chemical Engineering and …, 2021 - Elsevier
The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was firstly explored in Microfluidic devices. The o-FNM is a key intermediate to …
Number of citations: 6 www.sciencedirect.com

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